molecular formula C20H15N3O5S B11432801 Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate

Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate

Cat. No.: B11432801
M. Wt: 409.4 g/mol
InChI Key: NLAOXWMPMCRNIM-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system incorporating furan, thieno, and pyridazine rings, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-D]pyridazine core, followed by the introduction of the furan-2-amido and phenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and furan groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its fused ring system and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15N3O5S

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C20H15N3O5S/c1-2-27-20(26)16-13-11-29-18(21-17(24)14-9-6-10-28-14)15(13)19(25)23(22-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,21,24)

InChI Key

NLAOXWMPMCRNIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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